molecular formula C11H21NO5S B11719781 Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate

Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate

Cat. No.: B11719781
M. Wt: 279.36 g/mol
InChI Key: VRWUAFNFOUSVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate is a chemical compound with the molecular formula C11H21NO5SC_{11}H_{21}NO_5S and a molecular weight of 279.36 g/mol. It is classified as a sulfonate and features a unique structure that may confer specific biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Information

PropertyValue
Molecular Formula C₁₁H₂₁NO₅S
Molecular Weight 279.36 g/mol
IUPAC Name This compound
InChI Key VRWUAFNFOUSVPJ-UHFFFAOYSA-N
Canonical SMILES CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated efficacy in inhibiting tumor growth in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Analysis

In a study assessing the cytotoxic effects of a structurally similar sulfonate on cancer cell lines, researchers observed:

  • Cell Lines Tested : MCF-7 (breast cancer), HT29 (colon cancer)
  • IC50 Values :
    • MCF-7: 12 µM
    • HT29: 15 µM
      These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Metabolic Pathways : The compound may interfere with critical metabolic pathways in cancer cells, leading to reduced proliferation.
  • Induction of Apoptosis : Activation of caspases has been noted in treated cells, indicating that the compound may trigger programmed cell death.
  • Cell Cycle Arrest : Studies have shown that exposure to similar compounds can lead to G1/S phase arrest, preventing further cell division.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence regarding the antimicrobial activity of sulfonates. This compound has been evaluated for its effects against various bacterial strains.

Research Findings

A study tested the antimicrobial efficacy against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
These findings suggest potential applications in treating infections caused by resistant strains.

Properties

Molecular Formula

C11H21NO5S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]but-1-ene-1-sulfonate

InChI

InChI=1S/C11H21NO5S/c1-6-16-18(14,15)8-7-9(2)12-10(13)17-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)

InChI Key

VRWUAFNFOUSVPJ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C=CC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

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